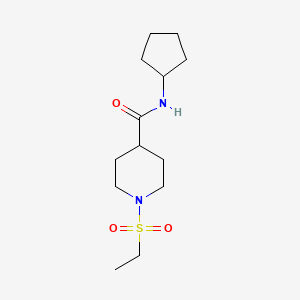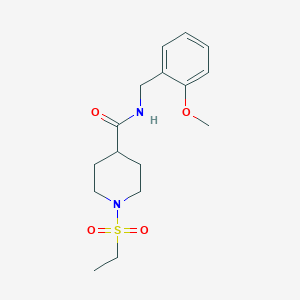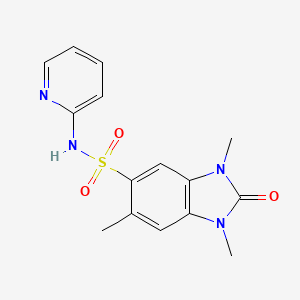![molecular formula C18H15ClFN3O2 B4424712 N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4424712.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as the "CMF-019" and has been found to possess significant biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide involves the inhibition of the protein kinase CK2. This protein kinase plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these cellular processes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to exhibit anti-inflammatory and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide in lab experiments is its potent anticancer activity. This compound has been found to exhibit significant anticancer activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide. One potential direction is the development of new cancer therapies based on this compound. Studies have shown that this compound exhibits potent anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as antiviral and anti-inflammatory therapies. Further studies are also needed to investigate the potential toxicity of this compound and to develop strategies to minimize its toxicity in normal cells. Overall, this compound is a promising compound with significant potential for various applications in the field of biomedical research.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits significant anticancer activity against a range of cancer cell lines. This compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Propiedades
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-14-2-1-3-16(17(14)23-6-8-25-9-7-23)22-18(24)13-5-4-12(11-21)10-15(13)20/h1-5,10H,6-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMNMPVFCXMVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424637.png)
![N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B4424639.png)
![N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B4424646.png)

![ethyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxy]acetate](/img/structure/B4424655.png)
![ethyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4424661.png)


![3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4424683.png)
![ethyl 4-[2-(4-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4424691.png)

![2-dibenzo[b,d]furan-3-yl-2H-tetrazole](/img/structure/B4424726.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4424730.png)
![5-amino-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4424740.png)